An In-depth Technical Guide to H-D-Asp(OtBu)-OH: Structure, Properties, and Application
An In-depth Technical Guide to H-D-Asp(OtBu)-OH: Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-D-Asp(OtBu)-OH, a key building block in synthetic peptide chemistry. The document details its chemical structure, physicochemical properties, and its critical role in solid-phase peptide synthesis (SPPS), with a focus on practical applications for researchers in drug development and related fields.
Chemical Structure and Identification
H-D-Asp(OtBu)-OH is the D-enantiomer of aspartic acid with its side-chain carboxylic acid protected as a tert-butyl ester. This protection strategy is fundamental in preventing the side-chain carboxyl group from participating in unwanted reactions during peptide synthesis.
Chemical Structure:
Synonyms: D-Aspartic acid β-tert-butyl ester, H-D-Asp(O-t-Bu)-OH[1] Molecular Formula: C₈H₁₅NO₄[1] Molecular Weight: 189.21 g/mol [1][2] CAS Number: 64960-75-4[1]
Physicochemical Properties
The physicochemical properties of H-D-Asp(OtBu)-OH are summarized in the table below. These properties are crucial for its handling, storage, and use in synthetic protocols.
| Property | Value | Reference |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water (87.5 mg/mL, requires sonication) | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Synthesis and Purification
A specific, detailed, and publicly available experimental protocol for the synthesis of H-D-Asp(OtBu)-OH is not readily found in the literature. However, a general approach can be inferred from standard methods for the selective esterification of amino acids. The synthesis would typically involve the selective protection of the β-carboxyl group of D-aspartic acid.
General Synthetic Approach:
The synthesis of H-D-Asp(OtBu)-OH would likely proceed through the following conceptual steps:
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N-terminal Protection: The amino group of D-aspartic acid is first protected with a suitable protecting group (e.g., Boc or Fmoc) to prevent its reaction during the esterification of the carboxyl groups.
-
Side-Chain Esterification: The side-chain carboxyl group is then selectively esterified to form the tert-butyl ester. This can be a challenging step due to the presence of the α-carboxyl group.
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N-terminal Deprotection: The N-terminal protecting group is subsequently removed to yield the final product, H-D-Asp(OtBu)-OH.
Purification:
Purification of the final product would typically be achieved through recrystallization or column chromatography.
Analytical Characterization
The identity and purity of H-D-Asp(OtBu)-OH are confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to confirm the enantiomeric purity of H-D-Asp(OtBu)-OH.
Typical Protocol:
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Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin), is often used for the separation of underivatized amino acid enantiomers.[3]
-
Mobile Phase: A common mobile phase system for chiral separation of amino acids is a mixture of water, methanol, and an acidic modifier like formic acid.[3] The exact composition may need to be optimized.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically used.
Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method for monitoring the progress of reactions and assessing the purity of the product.
Typical Protocol:
-
Stationary Phase: Silica gel plates are commonly used.
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio) is a standard solvent system for the separation of amino acids.[4]
-
Visualization: As amino acids are typically not UV-active, a staining reagent is required. Ninhydrin is a common choice, which upon heating, reacts with the primary amine of the amino acid to produce a purple-colored spot.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts):
| Protons | Chemical Shift (ppm) | Multiplicity |
| tert-butyl (9H) | ~1.45 | singlet |
| β-CH₂ (2H) | ~2.80 | multiplet |
| α-CH (1H) | ~3.80 | multiplet |
¹³C NMR (Expected Chemical Shifts):
| Carbon | Chemical Shift (ppm) |
| tert-butyl (CH₃)₃ | ~28 |
| tert-butyl C | ~82 |
| β-CH₂ | ~37 |
| α-CH | ~52 |
| α-COOH | ~173 |
| β-C=O | ~170 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of H-D-Asp(OtBu)-OH. Electrospray ionization (ESI) is a common technique for this purpose. The expected [M+H]⁺ ion would be at m/z 190.1. Fragmentation patterns would likely involve the loss of the tert-butyl group (a loss of 56 Da) and the carboxylic acid group.[6][7]
Role in Solid-Phase Peptide Synthesis (SPPS)
H-D-Asp(OtBu)-OH is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a D-aspartic acid residue into a peptide sequence. The incorporation of D-amino acids can enhance the proteolytic stability of peptides, making them more suitable for therapeutic applications.
SPPS Workflow
The following diagram illustrates the general workflow for the incorporation of an Fmoc-protected D-Asp(OtBu)-OH residue into a growing peptide chain on a solid support.
Aspartimide Formation: A Critical Side Reaction
A significant challenge when using Asp(OtBu)-containing amino acids in Fmoc-SPPS is the formation of a cyclic aspartimide intermediate. This side reaction is particularly prevalent during the piperidine-mediated Fmoc deprotection steps. The aspartimide can subsequently be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate.
Mitigation Strategies:
-
Use of Additives: Adding a weak acid like HOBt to the piperidine deprotection solution can help to suppress aspartimide formation.
-
Modified Deprotection Conditions: Using a less basic deprotection reagent or shorter deprotection times can also reduce the extent of this side reaction.
-
Backbone Protection: For particularly problematic sequences (e.g., Asp-Gly), the use of dipeptide building blocks with backbone protection (e.g., Dmb) can effectively prevent aspartimide formation.
Impurities and Side Products
Besides aspartimide formation, other potential impurities can arise during the synthesis and handling of H-D-Asp(OtBu)-OH:
-
Di-tert-butyl aspartate: This can form if both the α- and β-carboxyl groups are esterified.
-
Racemization: While starting with D-aspartic acid, some racemization to the L-isomer can occur under harsh reaction conditions.
-
Unreacted starting materials: Incomplete reactions can leave residual D-aspartic acid or N-protected intermediates.
Careful control of reaction conditions and thorough purification are essential to minimize these impurities.
Conclusion
H-D-Asp(OtBu)-OH is a valuable reagent for the synthesis of peptides containing D-aspartic acid, offering enhanced proteolytic stability to the final peptide product. A thorough understanding of its properties, analytical characterization, and potential side reactions during its use in SPPS is crucial for the successful synthesis of high-purity peptides for research and drug development. While a specific, detailed synthesis protocol is not widely published, general methods for amino acid esterification can be adapted. Careful monitoring of purity, particularly enantiomeric purity, is essential for its application in the development of peptide-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. H-Asp(OtBu)-OH | Amino Acid for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 5. researchgate.net [researchgate.net]
- 6. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
- 7. Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
